2'-O-MOE-5MeU-3'-phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

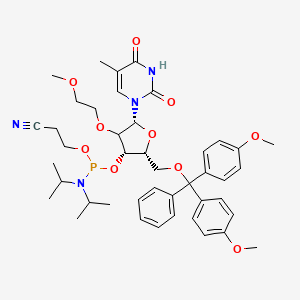

C43H55N4O10P |

|---|---|

分子量 |

818.9 g/mol |

IUPAC 名称 |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1 |

InChI 键 |

YFRRKZDUDXHJNC-ODXLBOQJSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |

产品来源 |

United States |

Foundational & Exploratory

The Cornerstone of Next-Generation Oligonucleotide Therapeutics: A Technical Guide to 2'-O-MOE-5MeU-3'-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite (2'-O-MOE-5MeU-3'-phosphoramidite), a critical building block in the synthesis of therapeutic oligonucleotides. We will delve into its chemical structure, the enhanced properties it confers to oligonucleotides, and detailed experimental protocols for its use and characterization.

The Chemical Structure of this compound

This compound is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. Its structure is specifically designed to enhance the therapeutic properties of antisense oligonucleotides (ASOs) and other nucleic acid-based drugs.

The key features of its structure are:

-

A 5-methyluridine (B1664183) (thymidine analog) base: The methyl group at the 5th position of the uracil (B121893) base enhances base stacking interactions, which contributes to increased duplex stability with the target RNA.

-

A 2'-O-methoxyethyl (2'-O-MOE) modification on the ribose sugar: This modification is a hallmark of second-generation antisense technology. The methoxyethyl group at the 2' position of the ribose pre-organizes the sugar into an RNA-like C3'-endo conformation, which increases binding affinity to the target RNA. This modification also provides significant resistance to nuclease degradation.

-

A 3'-phosphoramidite group: This reactive group, typically a cyanoethyl phosphoramidite, enables the efficient, stepwise addition of the monomer to the growing oligonucleotide chain during automated solid-phase synthesis.

-

A 5'-dimethoxytrityl (DMT) protecting group: The bulky DMT group protects the 5'-hydroxyl group during the coupling reaction and is removed in a controlled manner to allow for the next synthesis cycle.

Below is a diagram illustrating the core components of the this compound structure.

Caption: Core components of this compound.

Enhanced Properties of 2'-O-MOE Modified Oligonucleotides

The incorporation of 2'-O-MOE-5MeU and other 2'-O-MOE modified phosphoramidites into oligonucleotides results in significantly improved properties crucial for therapeutic applications.

Increased Nuclease Resistance

One of the primary challenges in oligonucleotide therapeutics is their rapid degradation by cellular nucleases. The 2'-O-MOE modification provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage and dramatically increasing the in vivo half-life of the oligonucleotide.

| Oligonucleotide Modification | Relative Nuclease Resistance (t1/2) |

| Unmodified DNA | 1x |

| Phosphorothioate (B77711) (PS) | ~10-20x |

| 2'-O-Methyl (2'-O-Me) | ~5-10x |

| 2'-O-Methoxyethyl (2'-O-MOE) | >50x |

Note: The values presented are approximate and can vary depending on the specific nuclease, sequence, and experimental conditions.

Enhanced Binding Affinity and Thermal Stability

The 2'-O-MOE modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for forming A-form duplexes with target RNA. This leads to a more stable duplex, as reflected by an increase in the melting temperature (Tm).

| Modification per Nucleotide | Change in Melting Temperature (ΔTm) per modification (°C) |

| Phosphorothioate (PS) | -0.5 to -1.0 |

| 2'-O-Methyl (2'-O-Me) | +1.0 to +1.5 |

| 2'-O-Methoxyethyl (2'-O-MOE) | +1.5 to +2.5 |

Note: ΔTm values are sequence and context-dependent.

Experimental Protocols

Automated Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a chimeric antisense oligonucleotide with 2'-O-MOE "wings" and a central DNA "gap" on an automated DNA/RNA synthesizer.

-

Preparation:

-

Dissolve this compound and other required phosphoramidites (DNA and other 2'-O-MOE modified bases) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.1 M).

-

Install the phosphoramidite vials on the synthesizer.

-

Prepare and install all necessary reagents: activator (e.g., 5-ethylthio-1H-tetrazole), capping reagents (acetic anhydride (B1165640) and N-methylimidazole), oxidizing agent (iodine solution), and deblocking solution (trichloroacetic acid in dichloromethane).

-

Select a solid support (e.g., controlled pore glass) derivatized with the desired 3'-terminal nucleoside.

-

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.

Caption: Automated oligonucleotide synthesis cycle.

-

Cleavage and Deprotection:

-

Following the final synthesis cycle, cleave the oligonucleotide from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

-

Heat the solution to remove the base-protecting groups.

-

Evaporate the solution to dryness.

-

-

Purification:

-

Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).

-

Collect the fractions containing the full-length product.

-

-

Desalting and Quantification:

-

Desalt the purified oligonucleotide using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.

-

Quantify the final product by measuring its absorbance at 260 nm (A260).

-

Nuclease Degradation Assay

This protocol assesses the stability of a 2'-O-MOE modified oligonucleotide in the presence of nucleases.

-

Prepare the reaction mixture:

-

In a microcentrifuge tube, combine the purified oligonucleotide (e.g., 1 µM final concentration), a buffer (e.g., phosphate-buffered saline), and a nuclease solution (e.g., snake venom phosphodiesterase or fetal bovine serum).

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench the nuclease activity by adding a stop solution (e.g., EDTA and formamide).

-

Analysis:

-

Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis (CE).

-

Visualize the oligonucleotide bands (e.g., by staining with a fluorescent dye or by using a radiolabeled oligonucleotide).

-

-

Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and the oligonucleotide's half-life.

Thermal Stability (Melting Temperature) Analysis

This protocol determines the Tm of a duplex formed by the 2'-O-MOE modified oligonucleotide and its complementary RNA target.

-

Sample Preparation:

-

Anneal the modified oligonucleotide with its complementary RNA strand in a buffer containing a defined salt concentration (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

-

-

UV-Vis Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

-

Data Analysis:

-

Plot the absorbance versus temperature to generate a melting curve.

-

The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve.

-

Mechanism of Action: RNase H-Mediated Target RNA Degradation

A primary mechanism of action for many antisense oligonucleotides containing 2'-O-MOE modifications is the recruitment of RNase H. This is achieved through a "gapmer" design, where a central block of DNA or phosphorothioate DNA is flanked by 2'-O-MOE modified "wings".

Caption: RNase H-mediated degradation of target mRNA.

This targeted degradation of the messenger RNA (mRNA) prevents its translation into a disease-causing protein, thereby achieving a therapeutic effect. The 2'-O-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap is necessary for RNase H recognition and cleavage of the RNA strand in the DNA-RNA heteroduplex.

A Deep Dive into 2'-O-Methoxyethyl (MOE) Modifications: A Technical Guide for Researchers and Drug Developers

Introduction

In the landscape of oligonucleotide therapeutics, chemical modifications are paramount to unlocking their full potential. Among the most significant and widely utilized of these are the 2'-O-methoxyethyl (MOE) modifications. This second-generation modification has proven instrumental in advancing antisense technology, leading to the development of several FDA-approved drugs. This technical guide provides an in-depth exploration of the chemical properties of 2'-O-MOE modifications, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Core Chemical Properties of 2'-O-Methoxyethyl Modifications

The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group. This seemingly subtle alteration imparts a cascade of beneficial properties to oligonucleotides, primarily by influencing the sugar pucker conformation and, consequently, the overall helical structure.

Structural Impact and Conformational Preorganization

The key to the enhanced properties of MOE-modified oligonucleotides lies in their structural impact. The 2'-O-MOE group favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This "pre-organization" of the sugar moiety into an RNA-like conformation has profound implications for binding affinity and nuclease resistance. Molecular dynamics simulations have confirmed that the presence of the 2' substitution appears to lock the sugar in the C3' endo conformation, causing the duplex to adopt a stable A-form geometry[1].

Enhanced Biophysical and Pharmacological Properties

The structural changes induced by the 2'-O-MOE modification translate into significant improvements in the biophysical and pharmacological properties of oligonucleotides.

Increased Binding Affinity and Thermal Stability

One of the most significant advantages of 2'-O-MOE modifications is the substantial increase in binding affinity to complementary RNA targets. This is a direct consequence of the C3'-endo sugar pucker, which reduces the entropic penalty of hybridization. The enhanced affinity is reflected in a higher melting temperature (Tm), the temperature at which 50% of the oligonucleotide duplex dissociates. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C[2]. This increased thermal stability is crucial for effective target engagement in a physiological environment.

Table 1: Impact of 2'-O-Methoxyethyl Modification on Oligonucleotide Melting Temperature (Tm)

| Oligonucleotide Type | Modification | ΔTm per Modification (°C) | Reference |

| RNA/RNA duplex | 2'-O-Methyl | ~1.2 | [1] |

| RNA/RNA duplex | 2'-O-Methoxyethyl | 0.9 - 1.6 | [2] |

| DNA/RNA duplex | 2'-O-Methoxyethyl (gapmer) | ~2.0 (as a diester) | [3] |

Exceptional Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids and cells. The 2'-O-MOE modification provides steric hindrance that protects the phosphodiester backbone from nuclease attack. This leads to a dramatically increased half-life in serum and tissues, a critical factor for in vivo applications. MOE-modified oligonucleotides have demonstrated a half-life of greater than 72 hours in 10% fetal bovine serum[4]. This enhanced stability ensures that the oligonucleotide can reach its target and exert its therapeutic effect.

Table 2: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Type | Modification | Half-life in 10% FBS | Reference |

| Unmodified ODN (phosphodiester) | None | < 24 hours | [4] |

| Phosphorothioate (B77711) ODN (S-ODN) | Phosphorothioate | > 72 hours | [4] |

| 2'-O-Methyl S-ODN | 2'-O-Methyl + Phosphorothioate | > 72 hours | [4] |

| 2'-O-Methoxyethyl modified | 2'-O-Methoxyethyl | Significantly increased | [5] |

Favorable Pharmacokinetic Profile

The combination of high binding affinity and nuclease resistance contributes to a favorable pharmacokinetic profile for MOE-modified oligonucleotides. They exhibit good tissue distribution and a prolonged duration of action, allowing for less frequent dosing regimens in therapeutic applications.

Mechanism of Action: The Power of "Gapmer" Design

A common and effective design for antisense oligonucleotides incorporating 2'-O-MOE modifications is the "gapmer" strategy. In a gapmer, a central block of deoxynucleotides (the "gap") is flanked by 2'-O-MOE modified nucleotides (the "wings"). This design elegantly combines the beneficial properties of the MOE modification with the ability to recruit RNase H.

The MOE-modified wings provide high binding affinity and nuclease stability, while the DNA gap, upon hybridization to the target RNA, creates a DNA-RNA hybrid duplex that is a substrate for RNase H. This endogenous enzyme then cleaves the RNA strand, leading to target mRNA degradation and subsequent downregulation of the encoded protein.

Experimental Protocols

1. Synthesis of 2'-O-Methoxyethyl Modified Oligonucleotides

The synthesis of 2'-O-MOE modified oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry. The key components are the 2'-O-MOE phosphoramidite building blocks for each of the four standard nucleobases.

Protocol for 2'-O-Methoxyethyl Phosphoramidite Synthesis (General Overview):

-

Starting Material: A protected ribonucleoside (e.g., uridine).

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups are protected with suitable protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-OH and a silyl (B83357) group for the 3'-OH).

-

Alkylation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is alkylated using a methoxyethylating agent in the presence of a suitable base.

-

Deprotection of the 3'-Hydroxyl Group: The protecting group on the 3'-hydroxyl is selectively removed.

-

Phosphitylation: The free 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final phosphoramidite monomer.

-

Purification: The synthesized phosphoramidite is purified using column chromatography.

2. Serum Stability Assay

This assay assesses the resistance of oligonucleotides to degradation by nucleases present in serum.

Protocol:

-

Oligonucleotide Preparation: Prepare a stock solution of the 2'-O-MOE modified oligonucleotide and a control (e.g., unmodified oligonucleotide) at a known concentration.

-

Incubation: Incubate a fixed amount of the oligonucleotide (e.g., 50 pmol) in a solution containing a high percentage of serum (e.g., 50-90% fetal bovine serum) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA and a denaturant).

-

Analysis: Analyze the integrity of the oligonucleotide at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by using fluorescently labeled oligonucleotides.

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life[6][7].

3. Thermal Denaturation (Melting Temperature, Tm) Analysis

This experiment determines the thermal stability of an oligonucleotide duplex.

Protocol:

-

Duplex Formation: Anneal the 2'-O-MOE modified oligonucleotide with its complementary RNA or DNA strand in a suitable buffer (e.g., phosphate-buffered saline).

-

Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex solution at 260 nm as the temperature is gradually increased.

-

Melting Curve: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.

4. Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of binding between an oligonucleotide and its target.

Protocol:

-

Immobilization: Immobilize the target RNA or a biotinylated oligonucleotide onto a sensor chip surface (e.g., via streptavidin-biotin interaction).

-

Analyte Injection: Inject solutions of the 2'-O-MOE modified oligonucleotide at various concentrations over the sensor surface.

-

Signal Detection: The binding of the oligonucleotide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Kinetic Analysis: Monitor the association and dissociation phases of the binding interaction in real-time.

-

Data Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka[8][9][10][11]. A lower Kd value indicates a higher binding affinity.

Cellular Uptake and Signaling Pathways

The cellular uptake of "free" 2'-O-MOE modified oligonucleotides (i.e., not formulated in a delivery vehicle) is a complex process mediated by interactions with cell surface proteins. This process, often referred to as gymnosis, involves endocytic pathways.

Once inside the cell, the ASO must escape from the endosomal compartment to reach its target mRNA in the cytoplasm or nucleus. This endosomal escape is a critical and often rate-limiting step for the activity of antisense oligonucleotides. The precise mechanisms of endosomal escape are still under active investigation.

Conclusion

The 2'-O-methoxyethyl modification represents a cornerstone of modern oligonucleotide therapeutics. Its ability to confer a unique combination of high binding affinity, exceptional nuclease resistance, and a favorable pharmacokinetic profile has been instrumental in the successful development of antisense drugs. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and key experimental methodologies associated with 2'-O-MOE modifications, serving as a valuable resource for scientists and researchers dedicated to advancing the field of nucleic acid-based therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of oligonucleotide probe affinities using surface plasmon resonance: a means for mutational scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. nicoyalife.com [nicoyalife.com]

- 11. Analysis of oligonucleotide probe affinities using surface plasmon resonance : A means for mutational scanning [kth.diva-portal.org]

The Guardian of Stability: Unraveling the Role of 2'-O-Methoxyethyl (2'-O-MOE) Modification in Antisense Oligonucleotides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotide (ASO) therapeutics has marked a paradigm shift in the treatment of a wide array of diseases. Central to the success of these therapies is the chemical modification of the oligonucleotide backbone to enhance its drug-like properties. Among the most significant of these modifications is the 2'-O-methoxyethyl (2'-O-MOE) substitution on the ribose sugar. This second-generation modification has proven instrumental in overcoming the inherent instability of natural nucleic acids, thereby improving the pharmacokinetic and pharmacodynamic profile of ASO drugs. This technical guide delves into the core role of 2'-O-MOE in bolstering ASO stability, providing a comprehensive overview of its impact on nuclease resistance, thermal stability, and in vivo longevity, supplemented with detailed experimental protocols and illustrative diagrams.

The Achilles' Heel of Unmodified Oligonucleotides and the 2'-O-MOE Solution

Unmodified oligonucleotides are rapidly degraded by endogenous nucleases, enzymes ubiquitous in plasma and tissues, rendering them therapeutically ineffective.[1] The primary mechanism of this degradation is enzymatic hydrolysis of the phosphodiester backbone. To counteract this, first-generation ASOs incorporated a phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with sulfur. While PS modification significantly enhances nuclease resistance, it can also lead to reduced binding affinity for the target RNA and potential off-target toxicities.[1]

The 2'-O-MOE modification addresses these limitations by adding a methoxyethyl group to the 2' position of the ribose sugar. This bulky addition provides a steric shield, effectively hindering the approach of nucleases and substantially increasing the ASO's resistance to degradation.[2][3] This enhanced stability is not just a theoretical advantage; it has been consistently demonstrated in various in vitro and in vivo studies.

Quantifying the Stability Enhancement of 2'-O-MOE ASOs

The stabilizing effect of the 2'-O-MOE modification can be quantified through several key parameters: nuclease resistance, thermal stability (melting temperature, Tm), and in vivo half-life.

Nuclease Resistance

In vitro studies have consistently shown that 2'-O-MOE modified ASOs exhibit significantly greater stability in the presence of nucleases compared to their unmodified or even first-generation PS-modified counterparts. For instance, studies conducted in various gastrointestinal and digestive tissue preparations have demonstrated a substantial improvement in the stability of 2'-O-MOE-modified oligonucleotides.[4] In vivo, this translates to a longer duration of action and reduced dosing frequency. A study in rats showed that while a PS oligodeoxynucleotide was completely metabolized to chain-shortened versions within 8 hours of intraduodenal administration, a fully 2'-O-MOE modified ASO remained completely stable with no measurable metabolites over the same period.[4]

| Parameter | Unmodified Oligonucleotide | Phosphorothioate (PS) ASO | 2'-O-MOE Modified ASO | Reference |

| In Vitro Stability (Gastrointestinal Tissue Homogenate) | Rapid Degradation | Partial Degradation | Substantial Improvement in Stability | [4] |

| In Vivo Stability (Rat Intraduodenal Admin., 8h) | Completely Degraded | Only Chain-Shortened Metabolites | Completely Stable | [4] |

| In Vitro Stability (Plasma) | Minutes | Hours | Days | [5][6] |

| In Vitro Stability (Liver Homogenate) | Rapid Degradation | Slower Degradation | Significantly Increased Stability | [6][7] |

Table 1: Comparative Stability of Different ASO Chemistries

Thermal Stability (Melting Temperature - Tm)

The 2'-O-MOE modification also enhances the thermal stability of the ASO-RNA duplex. The melting temperature (Tm) is the temperature at which 50% of the duplex dissociates, and a higher Tm indicates a stronger and more stable binding to the target RNA. The 2'-O-MOE modification locks the sugar pucker in an RNA-like C3'-endo conformation, which is favorable for A-form duplexes formed with RNA targets.[3] This pre-organization of the sugar moiety reduces the entropic penalty of binding, leading to a significant increase in Tm. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[3][8]

| Modification | ΔTm per Modification (°C) | Reference |

| 2'-O-Methyl (2'-OMe) | ~0.5 - 1.0 | [9] |

| 2'-O-Methoxyethyl (2'-O-MOE) | ~0.9 - 1.6 | [3][8] |

| 2'-Fluoro (2'-F) | ~2.0 - 5.0 | [9] |

| Locked Nucleic Acid (LNA) | ~4.0 - 8.0 | [8] |

Table 2: Impact of 2' Sugar Modifications on Thermal Stability (ΔTm)

In Vivo Half-Life and Pharmacokinetics

The enhanced nuclease resistance and binding affinity conferred by the 2'-O-MOE modification directly translate to a longer in vivo half-life.[3] This extended half-life allows for less frequent dosing, a significant advantage for patient compliance and convenience. Pharmacokinetic studies in rats have demonstrated that 2'-O-MOE-modified ASOs have favorable distribution profiles and are resistant to metabolism in both plasma and tissues.[5] The combination of a phosphorothioate backbone and 2'-O-MOE wings in a "gapmer" design has become a robust platform for ASO drug development, offering a balance of stability, efficacy, and tolerability.[10]

| ASO Chemistry | Plasma Half-Life (Distribution) | Elimination Half-Life | Reference |

| Phosphorothioate (PS) ODN | ~0.34 hours | ~52 hours | [11] |

| 2'-O-MOE Modified ASO | Distribution half-lives of 4-6 hours | Extends over a dozen days |

Table 3: Comparative Pharmacokinetics of ASOs in Rats

Experimental Protocols for Assessing ASO Stability

Detailed and reproducible experimental protocols are crucial for accurately evaluating the stability of ASO candidates. Below are representative methodologies for key stability assays.

Protocol 1: In Vitro ASO Stability Assay in Liver Homogenate

This assay simulates the metabolic environment of the liver, a primary site of ASO metabolism.

Materials:

-

Test ASO (e.g., 2'-O-MOE modified) and control ASOs (e.g., unmodified, PS-modified)

-

Rat or human liver homogenate (commercially available or prepared in-house)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Termination solution (e.g., high concentration of EDTA or proteinase K followed by organic extraction)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw liver homogenate on ice. Dilute the homogenate to the desired concentration (e.g., 1 mg/mL) with ice-cold incubation buffer.

-

Incubation: Pre-warm the diluted homogenate at 37°C for 5 minutes. Initiate the reaction by adding the ASO to a final concentration of 1 µM.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Termination: Immediately add the aliquot to the termination solution to stop enzymatic degradation.

-

Sample Processing: Precipitate proteins (e.g., with acetonitrile) and centrifuge to pellet the debris.

-

Analysis: Analyze the supernatant for the presence of the full-length ASO and any metabolites using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining full-length ASO against time to determine the degradation rate and half-life.

Protocol 2: Nuclease Resistance Assay using Snake Venom Phosphodiesterase (SVPD)

SVPD is a 3'-exonuclease commonly used to assess the stability of the 3'-end of an oligonucleotide.

Materials:

-

5'-radiolabeled or fluorescently labeled ASO

-

Snake Venom Phosphodiesterase (SVPD)

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl2)

-

Gel loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the labeled ASO, reaction buffer, and SVPD.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points, take aliquots of the reaction and quench the enzyme activity by adding gel loading buffer containing a chelating agent (e.g., EDTA).

-

Electrophoresis: Separate the degradation products by PAGE.

-

Visualization: Visualize the bands using autoradiography or fluorescence imaging.

-

Analysis: The disappearance of the full-length ASO band and the appearance of shorter fragments over time indicate the rate of degradation.

Protocol 3: Determination of Melting Temperature (Tm) by UV Spectrophotometry

This method measures the change in UV absorbance of an ASO-RNA duplex as it is heated, allowing for the determination of the Tm.

Materials:

-

ASO and its complementary RNA strand

-

Annealing buffer (e.g., saline-sodium citrate (B86180) (SSC) buffer)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Duplex Formation: Mix equimolar amounts of the ASO and its complementary RNA in the annealing buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

-

Spectrophotometer Setup: Place the duplex solution in a quartz cuvette and place it in the spectrophotometer.

-

Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

-

Data Analysis: Plot the absorbance against temperature. The Tm is the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance plateau.

Visualizing the Impact of 2'-O-MOE Modification

Diagrams can effectively illustrate the structural and functional consequences of the 2'-O-MOE modification.

Figure 1: Steric Hindrance Provided by 2'-O-MOE Modification.

Figure 2: Experimental Workflow for ASO Stability Evaluation.

Conclusion

The 2'-O-methoxyethyl modification has been a cornerstone in the evolution of antisense oligonucleotide therapeutics. By significantly enhancing nuclease resistance, increasing thermal stability, and prolonging in vivo half-life, 2'-O-MOE has transformed ASOs from transient laboratory tools into viable and potent drugs. The continued exploration and understanding of such chemical modifications are paramount for the future development of safer and more effective oligonucleotide-based medicines. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers working to harness the full therapeutic potential of antisense technology.

References

- 1. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

The Dawn of a New Era in Antisense Technology: A Technical Guide to Second-Generation Modifications

For Researchers, Scientists, and Drug Development Professionals

The journey of antisense oligonucleotides (ASOs) from a theoretical concept to a powerful therapeutic modality has been marked by continuous innovation. The limitations of first-generation ASOs, primarily their susceptibility to nuclease degradation and modest binding affinity, spurred the development of a new class of chemically modified oligonucleotides. This guide provides an in-depth technical exploration of the discovery and core characteristics of second-generation antisense modifications, which have revolutionized the field and paved the way for numerous approved therapies.

The Rise of Second-Generation Antisense Modifications

First-generation ASOs, predominantly phosphorothioate (B77711) (PS)-modified DNA, represented a groundbreaking approach to gene silencing. However, their clinical utility was hampered by the need for high doses, leading to off-target effects and toxicity. The quest for more potent and safer ASOs led to the exploration of chemical modifications at the 2'-position of the ribose sugar, heralding the era of second-generation antisense technology. These modifications were engineered to enhance key properties:

-

Increased Nuclease Resistance: By sterically hindering the approach of nucleases, these modifications protect the ASO from degradation, prolonging its half-life in biological systems.

-

Enhanced Binding Affinity: The modifications pre-organize the sugar moiety into an RNA-like C3'-endo conformation, which is optimal for binding to the target RNA, leading to a more stable ASO-RNA duplex.

-

Reduced Toxicity: Improvements in potency and metabolic stability often translate to a better safety profile, as lower doses are required to achieve the desired therapeutic effect.

The most prominent and clinically successful second-generation modifications include 2'-O-methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt).

Key Second-Generation Modifications: A Comparative Overview

2'-O-Methoxyethyl (2'-MOE)

The 2'-O-methoxyethyl (2'-MOE) modification is one of the most widely used and well-characterized second-generation modifications. It involves the addition of a methoxyethyl group at the 2'-position of the ribose sugar. This modification strikes a balance between increased binding affinity, excellent nuclease resistance, and a favorable toxicity profile. ASOs incorporating 2'-MOE modifications typically exhibit a significant increase in melting temperature (Tm) of approximately 1.5°C per modification when hybridized to a complementary RNA strand[1].

Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a bicyclic nucleic acid analogue where the 2'-oxygen and 4'-carbon of the ribose ring are linked by a methylene (B1212753) bridge. This "locked" structure rigidly constrains the sugar pucker in the C3'-endo conformation, leading to an unprecedented increase in binding affinity for complementary RNA targets[2][3]. The increase in Tm per LNA modification can be as high as 2-8°C, making LNA-containing ASOs exceptionally potent[4]. However, the high affinity of LNAs has also been associated with a higher risk of hepatotoxicity in some cases[5].

Constrained Ethyl (cEt)

The constrained ethyl (cEt) modification is another bicyclic nucleic acid analogue that, like LNA, locks the ribose sugar in a C3'-endo conformation. It features a 2',4'-constrained ethyl bridge. ASOs with cEt modifications exhibit high binding affinity, comparable to or even exceeding that of LNA, coupled with exceptional nuclease resistance[4]. Importantly, cEt-modified ASOs have often demonstrated an improved toxicity profile compared to their LNA counterparts, making them a highly attractive third-generation chemistry.

Data Presentation: Quantitative Comparison of Second-Generation ASOs

The following tables summarize key quantitative data for representative second-generation ASOs, providing a basis for comparison.

Table 1: Pharmacokinetic Parameters of Approved Second-Generation ASO Drugs

| Drug Name (Modification) | Target | Indication | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |

| Mipomersen (2'-MOE) | Apolipoprotein B | Homozygous Familial Hypercholesterolemia | ~30 days[6][7][8] | 293 L[9] | 3.18 L/h[10] |

| Inotersen (2'-MOE) | Transthyretin | Hereditary Transthyretin Amyloidosis | ~1 month[9][10] | 293 L[9] | 3.18 L/h[10] |

| Volanesorsen (2'-MOE) | Apolipoprotein C-III | Familial Chylomicronemia Syndrome | >2 weeks[4][11] | 330 L[11] | Not specified |

Table 2: Comparative In Vitro Potency and Binding Affinity of Second-Generation ASOs

| ASO Modification | Target | Cell Line | IC50 | ΔTm per modification (°C) |

| 2'-MOE | PTEN | bEND | ~8 nM[12] | +1.5[1] |

| LNA | PTEN | bEND | ~8 nM[12] | +2 to +8[4] |

| S-cEt | PTEN | bEND | Not specified | Similar to LNA |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of second-generation antisense modifications.

Solid-Phase Oligonucleotide Synthesis

Objective: To synthesize chemically modified antisense oligonucleotides.

Principle: Solid-phase synthesis allows for the sequential addition of nucleotide monomers to a growing chain attached to an insoluble support, with excess reagents and by-products washed away at each step.

Materials:

-

Controlled Pore Glass (CPG) solid support

-

Phosphoramidite (B1245037) monomers (standard and 2'-modified)

-

Anhydrous acetonitrile

-

Activator (e.g., 5-ethylthiotetrazole)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing agent (e.g., iodine solution)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine)

-

Automated DNA/RNA synthesizer

Protocol:

-

Preparation: Load the CPG solid support with the first nucleoside into the synthesis column. Prepare solutions of phosphoramidite monomers, activator, capping, and oxidizing reagents in anhydrous acetonitrile.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Activate the next phosphoramidite monomer with the activator and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used).

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the phosphate backbone and nucleobases using a strong base solution at elevated temperature.

-

Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Desalting and Quantification: Remove salts from the purified oligonucleotide and quantify its concentration using UV spectrophotometry at 260 nm.

Nuclease Stability Assay

Objective: To assess the resistance of modified ASOs to degradation by nucleases.

Principle: ASOs are incubated with a source of nucleases (e.g., serum, cell lysates, or purified nucleases), and the integrity of the ASO is monitored over time.

Materials:

-

Modified ASO and unmodified control oligonucleotide

-

Nuclease source: Fetal Bovine Serum (FBS), human serum, or purified exonucleases (e.g., snake venom phosphodiesterase for 3'-exonuclease activity)

-

Incubation buffer (e.g., Tris-HCl with MgCl2)

-

Gel loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Staining agent (e.g., SYBR Gold)

-

Gel imaging system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the ASO (at a final concentration of ~1-5 µM) with the nuclease source (e.g., 50% FBS) in the appropriate buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of the reaction and immediately quench the nuclease activity by adding a gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

-

PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel.

-

Visualization and Quantification: After electrophoresis, stain the gel with a fluorescent nucleic acid stain and visualize the bands using a gel imaging system. Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation and the half-life of the ASO.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of second-generation ASOs on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Second-generation ASOs at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ASO Treatment: Treat the cells with a range of concentrations of the ASO. Include a negative control (untreated cells) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the ASOs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ASO concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration of ASO that causes 50% inhibition of cell viability).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to second-generation antisense modifications.

Conclusion

The discovery and refinement of second-generation antisense modifications have been pivotal in transforming ASO technology from a research tool into a robust therapeutic platform. By systematically addressing the limitations of their predecessors, 2'-MOE, LNA, and cEt modifications have endowed ASOs with the drug-like properties necessary for clinical success. The enhanced nuclease resistance, increased binding affinity, and improved safety profiles of these second-generation ASOs have enabled the development of life-changing therapies for a range of diseases. As research continues, the principles learned from the development of these modifications will undoubtedly guide the design of even more sophisticated and effective antisense therapeutics in the future.

References

- 1. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. glenresearch.com [glenresearch.com]

- 4. protocols.io [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Oligonucleotide Handling & Stability [sigmaaldrich.com]

The Core Mechanism of 2'-O-Methoxyethyl Antisense Oligonucleotides in Gene Silencing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in gene silencing therapeutics. This in-depth guide elucidates the core mechanisms by which these chemically modified oligonucleotides achieve target-specific gene expression modulation, offering enhanced potency, stability, and a favorable safety profile compared to their predecessors. This document provides a technical overview for researchers, scientists, and drug development professionals, detailing the molecular interactions, experimental validation, and clinical applications of 2'-O-MOE ASOs.

The 2'-O-Methoxyethyl (2'-O-MOE) Modification: A Chemical Advancement

The 2'-O-MOE modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar in the oligonucleotide backbone. This chemical alteration is a cornerstone of second-generation ASO technology, conferring several advantageous properties that are critical for therapeutic efficacy.

Key Advantages of the 2'-O-MOE Modification:

-

Enhanced Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which is optimal for binding to complementary RNA targets. This results in a significant increase in the thermal stability (Tm) of the ASO-mRNA duplex, with each 2'-O-MOE modification contributing an increase of approximately 0.9 to 1.6 °C.

-

Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This leads to a substantially longer half-life in plasma and tissues compared to unmodified oligonucleotides, allowing for less frequent dosing. The terminal plasma elimination half-life of 2'-O-MOE ASOs can range from 2 to 4 weeks.[1]

-

Improved Safety and Tolerability: Clinical data has demonstrated that 2'-O-MOE ASOs have a favorable safety profile. Advances in screening and design have led to improved tolerability, with a reduction in adverse events such as injection site reactions and flu-like symptoms compared to earlier ASO generations.[2]

-

Favorable Pharmacokinetics: 2'-O-MOE ASOs exhibit predictable pharmacokinetic profiles, with rapid absorption and distribution to tissues, followed by a slow elimination phase.[1] They are highly bound to plasma proteins, which limits renal excretion and facilitates tissue uptake.[1]

Core Mechanisms of Gene Silencing

2'-O-MOE ASOs primarily employ two distinct mechanisms to achieve gene silencing: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation. The specific mechanism is determined by the design of the ASO.

RNase H-Mediated Degradation: The "Gapmer" Design

The most common mechanism for target mRNA reduction by 2'-O-MOE ASOs is through the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To facilitate this, 2'-O-MOE ASOs are typically designed as "gapmers."

A gapmer ASO consists of a central "gap" of 8-10 deoxynucleotides, which is flanked by "wings" of 2'-O-MOE-modified nucleotides.

-

The DNA "Gap": This central region of unmodified DNA is crucial for RNase H recognition and activity. When the gapmer binds to its target mRNA, the DNA-RNA hybrid in the gap region serves as a substrate for RNase H.

-

The 2'-O-MOE "Wings": The flanking 2'-O-MOE modifications protect the ASO from nuclease degradation and increase its binding affinity to the target mRNA. Importantly, the 2'-O-MOE modification itself does not support RNase H cleavage.

The process of RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO can be summarized as follows:

-

The ASO enters the cell and translocates to the nucleus or cytoplasm where the target mRNA resides.

-

The ASO binds with high specificity to its complementary sequence on the target mRNA.

-

The DNA "gap" of the ASO forms a DNA:RNA hybrid with the mRNA.

-

RNase H recognizes and binds to this hybrid duplex.

-

RNase H cleaves the phosphodiester backbone of the mRNA strand, leading to its degradation.

-

The intact ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of cleavage and potent gene silencing.

Steric Hindrance: Modulating RNA Function

Fully modified 2'-O-MOE ASOs, which lack a DNA gap, do not activate RNase H. Instead, they function through steric hindrance. By binding to a specific site on a pre-mRNA or mRNA molecule, these ASOs can physically block the binding of cellular machinery involved in RNA processing and translation.

Mechanisms of Steric Hindrance:

-

Splice Modulation: By binding to splice sites or splicing regulatory sequences (enhancers or silencers) on a pre-mRNA, a 2'-O-MOE ASO can prevent the spliceosome from accessing its target. This can lead to the exclusion of an exon (exon skipping), the inclusion of an intron, or the use of alternative splice sites, thereby altering the final protein product. Nusinersen (B3181795), a treatment for Spinal Muscular Atrophy (SMA), is a prime example of a splice-modulating 2'-O-MOE ASO.[3]

-

Translation Arrest: A 2'-O-MOE ASO can bind to the 5' untranslated region (UTR) or the start codon of an mRNA, physically blocking the assembly of the ribosomal machinery and thereby inhibiting protein translation.[3]

Quantitative Data on 2'-O-MOE ASO Properties

The following tables summarize key quantitative data that underscore the advantages of the 2'-O-MOE modification.

Table 1: Enhanced Binding Affinity of 2'-O-MOE Modified Oligonucleotides

| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |

| 2'-O-MOE | +0.9 to +1.6 | [4] |

| 2'-O-Methyl (2'-OMe) | +0.6 to +1.2 | [5] |

| 2'-Fluoro (2'-F) | +2.5 | [4] |

| Phosphorothioate (PS) | -0.5 | [1] |

Table 2: Nuclease Resistance and Pharmacokinetic Properties of 2'-O-MOE ASOs

| Parameter | 2'-O-MOE ASOs | First-Generation (Phosphorothioate) ASOs | Reference |

| Plasma Half-Life (t½) | 2-4 weeks (terminal elimination) | 40-60 hours | [1][6] |

| Tissue Half-Life | Several weeks (in humans) | Shorter, more rapid clearance | [7] |

| Nuclease Resistance | High | Moderate | [4][5] |

Table 3: In Vivo Potency of 2'-O-MOE ASOs in Animal Models

| ASO Target | Animal Model | ED50 (mg/kg) | Reference |

| PTEN | Mouse | ~9.5 | [8] |

| Survivin | Mouse | Not specified | |

| Tau | Mouse | Effective reduction observed | [9] |

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the accurate assessment of 2'-O-MOE ASO activity. Below are outlines of key experimental protocols.

In Vitro RNase H Cleavage Assay

This assay directly measures the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA.

Methodology:

-

Substrate Preparation: Synthesize a target RNA oligonucleotide, typically labeled with a fluorescent dye (e.g., FAM) at the 5' end. Synthesize the complementary 2'-O-MOE gapmer ASO.

-

Hybridization: Anneal the labeled RNA and the ASO in a suitable buffer (e.g., Tris-HCl, KCl, MgCl2) by heating to 95°C for 2 minutes, followed by gradual cooling to room temperature to form the RNA:ASO duplex.[10]

-

Enzyme Reaction: Initiate the cleavage reaction by adding recombinant human RNase H1 to the duplex solution. Incubate at 37°C for a defined period (e.g., 20 minutes).[11]

-

Reaction Quenching: Stop the reaction by adding a chelating agent such as EDTA to inactivate the Mg2+-dependent RNase H.[11]

-

Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage products will appear as smaller, faster-migrating bands compared to the full-length RNA substrate. Quantify the cleavage efficiency by measuring the intensity of the cleaved and uncleaved bands.

In Vitro ASO Efficacy Assessment in Cultured Cells

This experiment determines the ability of a 2'-O-MOE ASO to reduce the expression of its target mRNA in a cellular context.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a multi-well format and grow to a desired confluency (typically 70-80%).

-

ASO Transfection: Prepare a transfection mix containing the 2'-O-MOE ASO and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.[12] Incubate the mixture at room temperature to allow for complex formation.

-

Cell Treatment: Add the transfection complexes to the cells and incubate for a specified duration (e.g., 24-48 hours). Include appropriate controls, such as a non-targeting control ASO and a mock transfection (transfection reagent only).[13]

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for the target mRNA and a housekeeping gene (for normalization).

-

Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells using the ΔΔCt method.

In Vivo ASO Efficacy Assessment in Animal Models

This experiment evaluates the ability of a 2'-O-MOE ASO to reduce target mRNA and protein levels in a living organism.

Methodology:

-

Animal Model Selection: Choose an appropriate animal model (e.g., mouse, rat) that expresses the target gene of interest.

-

ASO Administration: Administer the 2'-O-MOE ASO to the animals via a relevant route, such as subcutaneous (SC) or intravenous (IV) injection. Include a control group receiving a saline or a non-targeting control ASO. The dosing regimen will depend on the ASO's pharmacokinetic properties.

-

Tissue Collection: At the end of the study period, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor).

-

RNA and Protein Extraction: Homogenize the tissues and extract total RNA and protein.

-

Target mRNA Quantification: Analyze target mRNA levels in the tissues using qPCR as described in the in vitro protocol.

-

Target Protein Quantification: Analyze target protein levels using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the target mRNA and protein levels in the ASO-treated group to the control group to determine the in vivo efficacy.

Clinical Applications of 2'-O-MOE ASOs

The robust mechanism of action and favorable properties of 2'-O-MOE ASOs have led to the successful development and approval of several therapeutic drugs.

Table 4: Approved 2'-O-MOE ASO Drugs and their Mechanisms

| Drug Name (Brand Name) | Target | Mechanism of Action | Indication |

| Mipomersen (B10770913) (Kynamro) | Apolipoprotein B (ApoB) | RNase H-mediated degradation | Homozygous Familial Hypercholesterolemia |

| Inotersen (Tegsedi) | Transthyretin (TTR) | RNase H-mediated degradation | Hereditary Transthyretin Amyloidosis (hATTR) |

| Volanesorsen (Waylivra) | Apolipoprotein C-III (ApoC-III) | RNase H-mediated degradation | Familial Chylomicronemia Syndrome (FCS) |

| Nusinersen (Spinraza) | Survival Motor Neuron 2 (SMN2) pre-mRNA | Splice Modulation (Steric Hindrance) | Spinal Muscular Atrophy (SMA) |

Clinical Trial Data Summary:

-

Mipomersen: Clinical trials demonstrated significant reductions in LDL cholesterol and ApoB levels in patients with homozygous familial hypercholesterolemia.[5][14][15][16][17] The most common adverse events were injection site reactions and elevations in liver transaminases.[5][14]

-

Inotersen: In patients with hATTR, inotersen treatment slowed the progression of neuropathy and improved quality of life.[9][18][19][20][21] Thrombocytopenia and renal events were identified as key safety risks, which are manageable with regular monitoring.[19]

-

Volanesorsen: Clinical studies showed that volanesorsen robustly reduced triglyceride levels in patients with FCS.[3][22][23] Injection site reactions and a risk of thrombocytopenia were observed.[24]

-

Nusinersen: In patients with SMA, nusinersen demonstrated a significant improvement in motor function.[2][25][26][27][28] It has a favorable long-term benefit-risk profile, with the most common adverse events being related to the underlying disease or the administration procedure.[2][25]

Conclusion

2'-O-MOE modified antisense oligonucleotides have emerged as a powerful therapeutic platform for gene silencing. Their unique chemical properties confer enhanced stability, binding affinity, and a favorable safety profile, enabling the development of effective treatments for a range of genetic and metabolic diseases. The dual mechanisms of RNase H-mediated degradation and steric hindrance provide flexibility in targeting different aspects of gene expression. As our understanding of ASO technology continues to grow, we can anticipate the development of even more potent and specific 2'-O-MOE ASO-based therapies for a wider array of challenging diseases.

References

- 1. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalgenes.org [globalgenes.org]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. Long-term efficacy and safety of mipomersen in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sg.idtdna.com [sg.idtdna.com]

- 14. Efficacy and safety of mipomersen, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and Safety of Mipomersen: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genzyme and Isis Report Results of Two Phase 3 Trials of Mipomersen - Studies Meet Primary Endpoints with 36 and 37 Percent LDL-C Reductions in Severe Hypercholesterolemia and High-Risk Patients [bionity.com]

- 18. Early data on long-term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2-year update from the open-label extension of the NEURO-TTR trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. neurology.org [neurology.org]

- 20. neurology.org [neurology.org]

- 21. researchgate.net [researchgate.net]

- 22. Akcea and Ionis Announce Positive Results from Pivotal Study of Volanesorsen in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]

- 23. Assessment of efficacy and safety of volanesorsen for treatment of metabolic complications in patients with familial partial lipodystrophy: Results of the BROADEN study: Volanesorsen in FPLD; The BROADEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficacy and Safety of Volanesorsen (ISIS 304801): the Evidence from Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Final Phase 3 Study Data Show SPINRAZA® (nusinersen) Significantly Improved Motor Function in Children with Later-Onset Spinal Muscular Atrophy | Biogen [investors.biogen.com]

- 27. The Safety and Efficacy of Nusinersen in the Treatment of Spinal Muscular Atrophy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]

- 28. smanewstoday.com [smanewstoday.com]

Thermodynamic Properties of 2'-O-Methoxyethyl-5-Methyluridine (2'-O-MOE-5MeU) Base Pairing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties associated with the base pairing of 2'-O-Methoxyethyl-5-Methyluridine (2'-O-MOE-5MeU), a critical modification in antisense oligonucleotide therapeutics. The inclusion of 2'-O-MOE modifications enhances the binding affinity, nuclease resistance, and overall therapeutic profile of oligonucleotides.[1][2] Understanding the thermodynamics of its base pairing is crucial for the rational design of potent and specific antisense drugs.

Core Data Presentation: Thermodynamic Parameters

While comprehensive thermodynamic data (ΔH°, ΔS°, and ΔG°) specifically for 2'-O-MOE-5MeU base pairing with adenine (B156593) remains elusive in publicly available literature, the melting temperature (Tm) of a closely related duplex containing 2'-O-MOE uridine (B1682114) (U) provides valuable insight. The 5-methyl group on the uracil (B121893) base is known to slightly increase the thermal stability of a duplex. Therefore, the following data for a 2'-O-MOE U:A duplex can be considered a conservative estimate for a 2'-O-MOE-5MeU:A duplex.

| Duplex Composition | Modification | Melting Temperature (Tm) (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| UOMOE14 / AOH14 | 2'-O-Methoxyethyl Uridine | 40[3] | Not Found | Not Found | Not Found |

| UOH14 / AOH14 | Unmodified RNA | 24[3] | Not Found | Not Found | Not Found |

Table 1: Experimentally determined melting temperature for a 14-mer RNA duplex containing fully modified 2'-O-MOE uridine paired with an unmodified adenine strand, compared to the unmodified RNA duplex. The introduction of the 2'-O-MOE modification significantly increases the thermal stability of the duplex.[3]

The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo conformation, which is favorable for A-form RNA duplexes, leading to increased binding affinity.[2][4] This modification has been shown to increase the melting temperature by approximately 0.9 to 1.6 °C per modification.[4]

Experimental Protocols

The determination of thermodynamic parameters for modified oligonucleotides is primarily achieved through two key experimental techniques: UV Melting and Isothermal Titration Calorimetry (ITC).

UV Melting Analysis

This method measures the change in UV absorbance of an oligonucleotide duplex as a function of temperature to determine its melting temperature (Tm).

Methodology:

-

Oligonucleotide Synthesis and Purification: The 2'-O-MOE-5MeU modified and complementary oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry and purified by high-performance liquid chromatography (HPLC).

-

Sample Preparation:

-

Single-stranded oligonucleotides are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

The concentration of each strand is determined by measuring the absorbance at 260 nm at a high temperature (e.g., 85 °C) using their respective extinction coefficients.

-

Equimolar amounts of the complementary strands are mixed to form the duplex solution.

-

-

UV Melting Experiment:

-

The duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.

-

The sample is first heated to a high temperature (e.g., 95 °C) for a short period (e.g., 5 minutes) to ensure complete dissociation of the strands, followed by a slow cooling to a low temperature (e.g., 15 °C) to facilitate duplex formation.

-

A melting curve is generated by monitoring the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5 °C/min).

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve using specialized software that fits the data to a two-state model.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

-

Sample Preparation:

-

The purified single-stranded oligonucleotides are extensively dialyzed against the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to ensure a precise match of buffer composition between the sample cell and the injection syringe.

-

The concentrations of the oligonucleotide solutions are accurately determined by UV-Vis spectrophotometry.

-

-

ITC Experiment:

-

The calorimeter is thoroughly cleaned and equilibrated at the desired experimental temperature.

-

The sample cell is filled with one oligonucleotide strand (the titrate), and the injection syringe is filled with the complementary strand (the titrant) at a concentration typically 10-15 times higher than the titrate.

-

A series of small, precise injections of the titrant into the sample cell are performed. The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection.

-

These integrated heats are then plotted against the molar ratio of titrant to titrate.

-

This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n) of the interaction.

-

The Gibbs free energy change (ΔG°) and the entropy change (ΔS°) are then calculated using the following equations:

-

ΔG° = -RT ln(Ka)

-

ΔG° = ΔH° - TΔS°

-

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the thermodynamic properties of 2'-O-MOE-5MeU base pairing.

Caption: Experimental workflow for thermodynamic analysis.

The following diagram illustrates the relationship between the experimentally determined parameters and the calculated thermodynamic values.

Caption: Relationship between thermodynamic parameters.

References

The Guardian Molecule: A Deep Dive into the Nuclease Resistance of 2'-O-Methoxyethyl Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide therapeutics has heralded a new era in precision medicine. Central to the success of these therapies is the ability of synthetic oligonucleotides to resist degradation by endogenous nucleases, ensuring their delivery to and action at the target site. Among the arsenal (B13267) of chemical modifications developed to enhance oligonucleotide stability, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of modern antisense technology. This in-depth technical guide explores the core principles underlying the nuclease resistance of 2'-O-MOE modified oligonucleotides, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Shielding Effect: Mechanism of 2'-O-MOE-Mediated Nuclease Resistance

The remarkable stability of 2'-O-MOE oligonucleotides stems from a combination of steric hindrance and conformational pre-organization imparted by the 2'-O-methoxyethyl group attached to the ribose sugar.[1][2] This modification effectively shields the phosphodiester backbone, the primary target of nuclease-mediated cleavage, from enzymatic attack.

The bulky 2'-O-MOE group provides a steric shield that physically obstructs the approach of nuclease enzymes to the vulnerable phosphodiester linkage.[2] Furthermore, the 2'-O-MOE modification favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA duplexes.[1] This pre-organization enhances the binding affinity of the oligonucleotide to its target RNA and contributes to a more rigid and stable helical structure that is less amenable to nuclease recognition and cleavage.

Quantifying Stability: A Comparative Look at Nuclease Resistance

The enhanced stability of 2'-O-MOE oligonucleotides has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative perspective on the nuclease resistance of various oligonucleotide modifications.

| Oligonucleotide Modification | Half-life in Rat Gastrointestinal Contents (8 hours) | Reference |

| Phosphorothioate (PS) ODN | Only chain-shortened metabolites recovered | [3] |

| Partially 2'-O-MOE Modified (PS backbone) | ~50% intact | [3] |

| Fully 2'-O-MOE Modified (PO backbone) | Completely stable | [3] |

| Fully 2'-O-MOE Modified (PS backbone) | Completely stable | [3] |

Table 1: In Vivo Presystemic Stability of Modified Oligonucleotides in Rats. This table illustrates the significant improvement in stability against gastrointestinal nucleases conferred by the 2'-O-MOE modification.

| Oligonucleotide Modification | Relative Nuclease Resistance (vs. Unmodified DNA) | Reference |

| 2'-O-Methyl (2'-OMe) | Increased | [1] |

| 2'-O-Methoxyethyl (2'-MOE) | Superior to 2'-OMe | [1] |

| 2',4'-Constrained 2'-O-MOE (cMOE) | >100-fold increase in half-life in a snake venom phosphodiesterase assay compared to MOE-RNA and LNA | [4] |

Table 2: Relative In Vitro Nuclease Resistance of Different 2'-Sugar Modifications. This table highlights the superior nuclease resistance of 2'-O-MOE and its constrained analogs compared to other second-generation modifications.

Experimental Corner: Protocols for Assessing Nuclease Resistance

The evaluation of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. Below are detailed methodologies for key experiments used to quantify the stability of 2'-O-MOE oligos.

Serum Stability Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, mimicking the in vivo environment.

Protocol:

-

Oligonucleotide Preparation: Prepare a stock solution of the 2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, phosphorothioate-modified) in nuclease-free water.

-

Incubation: Mix the oligonucleotide solution with fresh human or animal serum (e.g., fetal bovine serum) to a final concentration of 50-90% serum. Incubate the mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA and formamide) and immediately freezing the samples.

-

Analysis: Analyze the integrity of the oligonucleotides at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Gold) or by using 5'-radiolabeled oligos and autoradiography.

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point using densitometry. Calculate the half-life (t1/2) of the oligonucleotide in serum.

Tissue Homogenate Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases from specific tissues.

Protocol:

-

Tissue Homogenate Preparation:

-

Harvest fresh tissue (e.g., liver, kidney) from an animal model.

-

Wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

-

Homogenize the tissue in a suitable lysis buffer on ice using a mechanical homogenizer.[5]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Incubation: Add the 2'-O-MOE modified oligonucleotide to the tissue homogenate and incubate at 37°C.

-

Sample Collection and Analysis: Follow steps 3-6 of the Serum Stability Assay protocol to analyze oligonucleotide degradation and determine the half-life in the specific tissue.

RNase H-Mediated Cleavage Assay

This assay is crucial for "gapmer" antisense oligonucleotides that are designed to recruit RNase H to cleave the target RNA. The 2'-O-MOE "wings" of the gapmer protect the internal DNA "gap" from nuclease degradation while the gap itself allows for RNase H activity.

Protocol:

-

Substrate Preparation: Synthesize a target RNA molecule, which can be radiolabeled or fluorescently tagged for detection.

-

Hybridization: Anneal the 2'-O-MOE gapmer oligonucleotide to the target RNA by heating the mixture to 90-95°C for a few minutes and then allowing it to cool slowly to room temperature.

-

Enzymatic Reaction: Add recombinant RNase H to the reaction mixture containing the hybridized oligo-RNA duplex. Incubate at 37°C.

-

Time Points and Quenching: Take aliquots at different time points and stop the reaction with an EDTA-containing buffer.

-

Analysis: Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.

-

Quantification: Quantify the amount of cleaved RNA at each time point to determine the rate of RNase H-mediated cleavage.[6][7]

Visualizing the Mechanisms: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to 2'-O-MOE oligonucleotides.

References